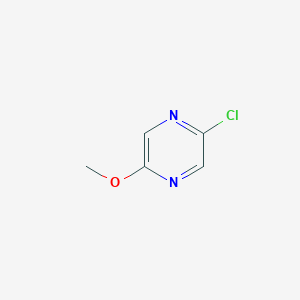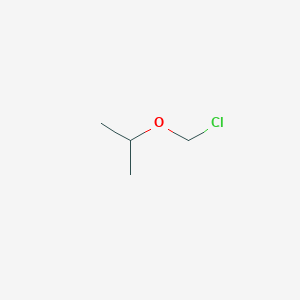
4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Descripción general
Descripción
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It appears as pale yellow or off white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . The InChI representation is InChI=1S/C9H10O3/c1-12-8-4-2-7 (3-5-8)6-9 (10)11/h2-5H,6H2,1H3, (H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxyphenylacetic acid is 166.17 g/mol . It appears as pale yellow or off white colored flakes .Aplicaciones Científicas De Investigación
1. Role in Bronchospasm Inhibition and 5-Lipoxygenase Activity
4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid derivatives have been studied for their potential in inhibiting bronchospasm and 5-lipoxygenase activity. Compounds structurally related to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid have shown efficacy in inhibiting leukotriene D4 and ovalbumin-induced bronchospasm in vivo, highlighting their potential as therapeutic agents for respiratory conditions (Musser et al., 1987).
2. Environmental Analysis and Pesticide Detection
Research has also focused on the development of sensitive detection methods for pesticides, using derivatives of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. These methods, like enzyme-linked immunosorbent assays (ELISA), have been optimized for the detection of fenthion, a type of organophosphorous insecticide, in various fruit samples, demonstrating the compound's relevance in environmental monitoring and food safety (Zhang et al., 2008).
3. Apoptosis Induction and Cellular Mediation
4-Methylthio-2-oxobutanoic acid, a direct precursor to compounds structurally related to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, has been identified as a potent inducer of apoptosis in certain cell lines. This suggests a potential role in cancer research and therapeutic applications, particularly in the context of targeted cellular apoptosis (Quash et al., 1995).
4. Antioxidant Properties and Potential in Medicinal Chemistry
Certain derivatives of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid have been investigated for their antioxidant properties. This research contributes to the understanding of these compounds in the context of oxidative stress and potential therapeutic applications, especially in diseases where oxidative stress is a significant factor (Stanchev et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)15)7-11(13)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKZHPAJYHMOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501016 | |
| Record name | 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
CAS RN |
5717-16-8 | |
| Record name | 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)









![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
